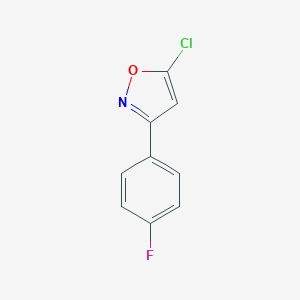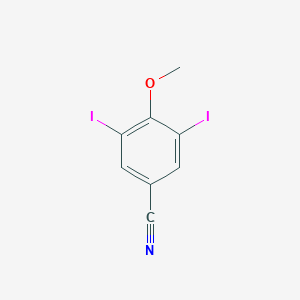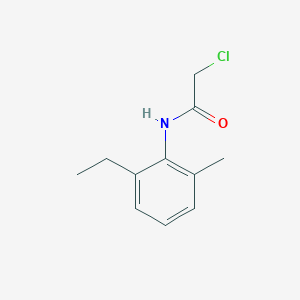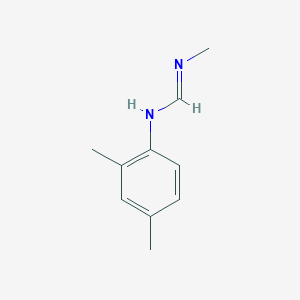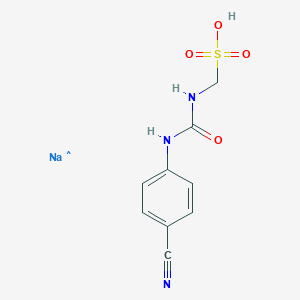
N-(4-Cyanophenyl)-N'-((sodiosulfo)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Cyanophenyl)-N'-((sodiosulfo)methyl)urea, also known as Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (sulfo-SMCC), is a water-soluble, heterobifunctional crosslinker that is widely used in the field of biochemistry and molecular biology. It is a chemical reagent that can covalently link two molecules together, and is commonly used to conjugate proteins, peptides, and other biomolecules.
Mecanismo De Acción
The mechanism of action of sulfo-SMCC involves the formation of a stable covalent bond between two molecules, typically a protein or peptide and a small molecule or another protein. The reaction occurs between the maleimide group of sulfo-SMCC and a thiol group on the target molecule, resulting in the formation of a stable thioether bond.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of sulfo-SMCC depend on the specific application and target molecule. In general, the covalent crosslinking of proteins and other biomolecules can result in increased stability, improved solubility, and altered activity or function. However, the effects of crosslinking can also be detrimental, such as in cases where the crosslinking interferes with normal protein-protein interactions or enzymatic activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of sulfo-SMCC as a crosslinking reagent include its water solubility, high reactivity, and ability to form stable crosslinks between a wide range of biomolecules. Its limitations include the potential for non-specific crosslinking, which can result in the formation of unwanted conjugates, as well as the potential for interference with normal protein function.
Direcciones Futuras
There are many potential future directions for the use of sulfo-SMCC in scientific research. One area of interest is the development of new conjugation strategies that minimize non-specific crosslinking and maximize the efficiency of the reaction. Another area of interest is the use of sulfo-SMCC in the development of novel biosensors and drug delivery systems, which could have important applications in the diagnosis and treatment of disease. Finally, the continued exploration of the biochemical and physiological effects of sulfo-SMCC crosslinking could provide valuable insights into the structure and function of biomolecules.
Métodos De Síntesis
The synthesis of sulfo-SMCC involves several steps, including the reaction of N-hydroxysuccinimide (NHS) with N-maleimidomethyl cyclohexane-1-carboxylate (MCC), followed by the reaction of the resulting NHS-MCC intermediate with sodium sulfite. The final product, sulfo-SMCC, is obtained after purification by chromatography.
Aplicaciones Científicas De Investigación
Sulfo-SMCC has a wide range of applications in scientific research, particularly in the fields of biochemistry, molecular biology, and biotechnology. It is commonly used to crosslink proteins and other biomolecules, to create stable conjugates for use in various assays and experiments. It is also used in the development of biosensors, drug delivery systems, and other biomedical applications.
Propiedades
Número CAS |
134555-22-9 |
|---|---|
Nombre del producto |
N-(4-Cyanophenyl)-N'-((sodiosulfo)methyl)urea |
Fórmula molecular |
C9H8N3NaO4S |
Peso molecular |
278.24 g/mol |
InChI |
InChI=1S/C9H9N3O4S.Na/c10-5-7-1-3-8(4-2-7)12-9(13)11-6-17(14,15)16;/h1-4H,6H2,(H2,11,12,13)(H,14,15,16); |
Clave InChI |
XRXSLFFUSLTRJP-UHFFFAOYSA-M |
SMILES isomérico |
C1=CC(=CC=C1C#N)NC(=O)NCS(=O)(=O)[O-].[Na+] |
SMILES |
C1=CC(=CC=C1C#N)NC(=O)NCS(=O)(=O)O.[Na] |
SMILES canónico |
C1=CC(=CC=C1C#N)NC(=O)NCS(=O)(=O)[O-].[Na+] |
Sinónimos |
CNPh-SMe-urea N-(4-cyanophenyl)-N'-((sodiosulfo)methyl)urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



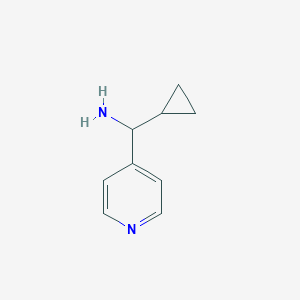
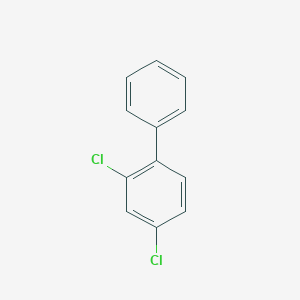
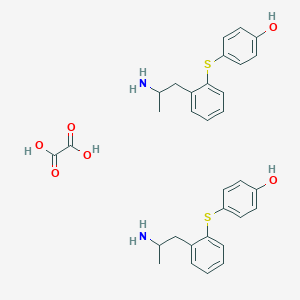
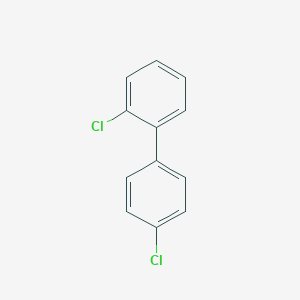
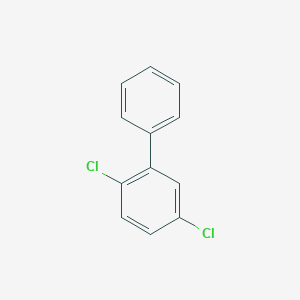
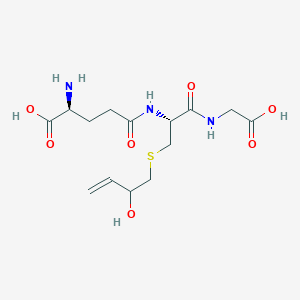
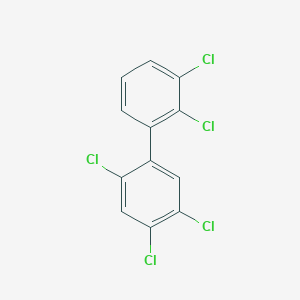
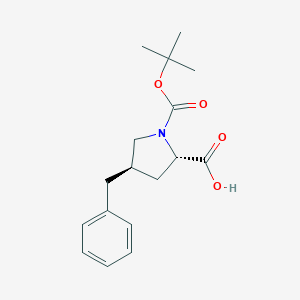
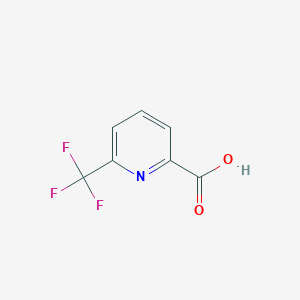
![1,3-Dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B164892.png)
